4-(3-FLUOROPHENYL)-3-[METHYL(3-METHYLPHENYL)SULFAMOYL]-N-(4-METHYLPHENYL)THIOPHENE-2-CARBOXAMIDE
Description
4-(3-Fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by a heterocyclic thiophene core substituted with a 3-fluorophenyl group at position 4, a methyl(3-methylphenyl)sulfamoyl group at position 3, and a 4-methylphenyl carboxamide moiety at position 2. The presence of fluorine and methyl groups in its structure suggests enhanced metabolic stability and lipophilicity compared to non-fluorinated or bulkier analogs, which may influence its pharmacokinetic profile .
The synthesis of such compounds typically involves multi-step reactions, including sulfamoylation and carboxamide coupling, with purity being critical for downstream applications, as emphasized in studies of related phthalimide derivatives . Structural confirmation of this compound would likely rely on crystallographic tools such as SHELX and ORTEP, which are standard for resolving anisotropic displacement parameters and molecular geometries .
Properties
IUPAC Name |
4-(3-fluorophenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O3S2/c1-17-10-12-21(13-11-17)28-26(30)24-25(23(16-33-24)19-7-5-8-20(27)15-19)34(31,32)29(3)22-9-4-6-18(2)14-22/h4-16H,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLKBYRJEIKRMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC(=CC=C3)F)S(=O)(=O)N(C)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-FLUOROPHENYL)-3-[METHYL(3-METHYLPHENYL)SULFAMOYL]-N-(4-METHYLPHENYL)THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of the carboxamide group: This step often involves the reaction of the thiophene derivative with an amine.
Attachment of the fluorophenyl and methylphenyl groups: These groups can be introduced through substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions can occur, especially at the carboxamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, compounds like this are often investigated for their potential as enzyme inhibitors or receptor modulators. They can serve as lead compounds in drug discovery programs.
Medicine
Medicinally, thiophene carboxamides have been studied for their anti-inflammatory, antimicrobial, and anticancer properties. This specific compound might be evaluated for similar therapeutic effects.
Industry
In the industrial sector, such compounds can be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-FLUOROPHENYL)-3-[METHYL(3-METHYLPHENYL)SULFAMOYL]-N-(4-METHYLPHENYL)THIOPHENE-2-CARBOXAMIDE would depend on its specific biological target. Generally, compounds like this might interact with proteins or enzymes, inhibiting their activity or modulating their function. The molecular targets could include kinases, receptors, or other enzymes involved in critical biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene-2-carboxamide derivatives exhibit significant structural variability, primarily in their substituents, which dictate their physicochemical and biological properties. Below is a comparative analysis of the target compound with key analogs:
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Key Observations:
Substituent Effects on Lipophilicity and Bioavailability
- The target compound’s 3-fluorophenyl group likely enhances metabolic stability compared to chlorophenyl analogs (e.g., ), as fluorine’s electronegativity and small size reduce susceptibility to oxidative metabolism.
- The methyl(3-methylphenyl)sulfamoyl group balances steric bulk and lipophilicity. In contrast, 2,4-dichlorobenzyl sulfonyl () introduces higher hydrophobicity but may increase toxicity risks due to chlorine atoms.
Molecular Weight and Solubility
- The target compound (MW 495.61) is heavier than analogs like (MW 418.51), primarily due to its additional methyl groups. This could reduce aqueous solubility but improve membrane permeability.
Structural Flexibility vs.
Synthetic Accessibility
- Chlorinated analogs () may require harsh reaction conditions for sulfonylation, whereas methyl/fluorine-substituted derivatives (target compound, ) can be synthesized under milder protocols, aligning with trends in green chemistry .
Research Tools and Validation
Structural analyses of these compounds rely on crystallographic software such as SHELXL (for refinement) and ORTEP-3 (for visualization), which ensure accurate determination of bond lengths and angles . For example, the target compound’s sulfamoyl group geometry (S–N and S–O bond distances) would be validated against database standards using these tools.
Biological Activity
4-(3-Fluorophenyl)-3-[Methyl(3-Methylphenyl)sulfamoyl]-N-(4-Methylphenyl)thiophene-2-carboxamide is a compound belonging to the thiophene carboxamide class, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
- Molecular Formula : C21H22FN3O2S
- Molecular Weight : 411.48 g/mol
The compound features a thiophene ring, which is known to enhance biological activity through various mechanisms including interaction with cellular targets.
Anticancer Activity
Recent studies have demonstrated that thiophene carboxamide derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
-
Mechanism of Action :
- The compound interacts with tubulin, mimicking the action of known anticancer drugs like Combretastatin A-4 (CA-4). It disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Studies indicate that it induces apoptosis via caspase activation and mitochondrial pathways, evidenced by increased caspase 3 and 9 activity and changes in mitochondrial membrane potential .
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Case Studies :
- In vitro studies on Hep3B liver cancer cells revealed that derivatives with similar structures showed IC50 values ranging from 5.46 µM to 12.58 µM, indicating potent cytotoxicity .
- Another study reported that a related thiophene derivative induced significant apoptotic effects in K562 chronic myelogenous leukemia cells at concentrations as low as 2.5 µM .
Structure-Activity Relationship (SAR)
The biological activity of thiophene carboxamide derivatives is closely related to their structural characteristics:
- Substituent Effects : The presence of fluorine and methyl groups on the phenyl rings enhances lipophilicity and biological activity.
- Aromaticity : The thiophene ring contributes to the overall stability and interaction with target proteins, which is crucial for its anticancer efficacy .
Data Tables
| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound 1 | 5.46 | Hep3B | Tubulin inhibition |
| Compound 2 | 12.58 | Hep3B | Apoptosis induction |
| Compound 3 | 2.5 | K562 | Caspase activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
